4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse chemical, physical, and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under controlled temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-methyl-5-phenyl-1H-pyrazole
- 4-iodo-1-methyl-5-(trifluoromethyl)-1H-imidazole
- 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Uniqueness
4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-iodo-1-methyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAGEQHGJLVMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-46-6 |
Source
|
Record name | 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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